molecular formula C26H47N7O3 B4318176 N'-[4,6-DI(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-YL]-N'-METHYLTETRADECANEHYDRAZIDE

N'-[4,6-DI(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-YL]-N'-METHYLTETRADECANEHYDRAZIDE

Cat. No.: B4318176
M. Wt: 505.7 g/mol
InChI Key: KVKORFFWHFZWGM-UHFFFAOYSA-N
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Description

N’-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-N’-methyltetradecanohydrazide is a complex organic compound characterized by the presence of morpholine and triazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-N’-methyltetradecanohydrazide typically involves the reaction of 4,6-dimorpholin-4-yl-1,3,5-triazine with N-methyltetradecanohydrazide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s purity and quality. Advanced techniques like high-performance liquid chromatography (HPLC) may be used for purification .

Chemical Reactions Analysis

Types of Reactions

N’-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-N’-methyltetradecanohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

N’-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-N’-methyltetradecanohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N’-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-N’-methyltetradecanohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-N’-methyltetradecanohydrazide is unique due to its specific structural features, such as the combination of morpholine and triazine rings with a long alkyl chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

N'-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-N'-methyltetradecanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H47N7O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-23(34)30-31(2)24-27-25(32-15-19-35-20-16-32)29-26(28-24)33-17-21-36-22-18-33/h3-22H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKORFFWHFZWGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NN(C)C1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H47N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[4,6-DI(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-YL]-N'-METHYLTETRADECANEHYDRAZIDE
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N'-[4,6-DI(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-YL]-N'-METHYLTETRADECANEHYDRAZIDE
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N'-[4,6-DI(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-YL]-N'-METHYLTETRADECANEHYDRAZIDE
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N'-[4,6-DI(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-YL]-N'-METHYLTETRADECANEHYDRAZIDE
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N'-[4,6-DI(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-YL]-N'-METHYLTETRADECANEHYDRAZIDE
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N'-[4,6-DI(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-YL]-N'-METHYLTETRADECANEHYDRAZIDE

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